Potassium methylxanthate

描述

Potassium methylxanthate is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as potassium hexatitanate and potassium ethylxanthate are mentioned, which can provide indirect information about the properties and behaviors of potassium methylxanthate. Potassium methylxanthate is likely to be used in similar applications to these compounds, such as in the flotation of sulfide ores and as a ligand in coordination chemistry .

Synthesis Analysis

The synthesis of potassium methylxanthate is not explicitly described in the provided papers. However, a related compound, potassium ethylxanthate, is synthesized and studied for its electrochemical behavior with copper . Similarly, potassium methylxanthate can be synthesized under room temperature conditions and used to form complexes with metals such as palladium, as seen in the synthesis of [Pd(Me-Xanthate)_2] .

Molecular Structure Analysis

The molecular structure of potassium methylxanthate is not directly analyzed in the provided papers. However, the structure of a related compound, potassium ethylxanthate, is studied in the context of its electrochemical behavior and interaction with copper . The molecular structure of potassium methylxanthate would be expected to be similar, with a bidentate ligand coordinating to metal ions in solution and forming a distorted square planar geometry in the solid state, as observed in the palladium complex .

Chemical Reactions Analysis

The chemical reactions involving potassium methylxanthate are not detailed in the provided papers. However, the reactivity of similar xanthate compounds is discussed. For instance, potassium ethylxanthate reacts with copper to form a cuprous xanthate film, which can inhibit the electrodissolution of copper . Potassium methylxanthate may undergo similar reactions with metal ions, forming complexes and influencing the electrochemical properties of the metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium methylxanthate are not directly reported in the provided papers. However, the properties of related xanthate compounds can provide insights. For example, potassium ethylxanthate's interaction with copper suggests that xanthates can form films on metal surfaces and affect their electrochemical behavior . The photodegradation study of methylene blue and rhodamine B dyes using potassium hexatitanate nanoparticles and nanotubes indicates that potassium-containing compounds can have significant photocatalytic properties under UV light . Potassium methylxanthate may share similar properties due to its related chemical structure.

科学研究应用

Structure-Bioactivity Relationships of Methylxanthines

Methylxanthines, including compounds structurally related to xanthates, are explored for their bioactivity across neurodegenerative diseases, respiratory conditions, diabetes, and cancer. Despite toxicity concerns at high doses, their potential as adjuvant therapy agents and in functional foods is significant, suggesting a promising avenue for future research into targeted molecules based on methylxanthine structures for more specific and effective outcomes (Monteiro et al., 2016).

Pharmacological Potential of Methylxanthines

This review discusses the widespread use of methylxanthines in daily diets and their pharmacological applications, including use as central nervous system stimulants and in treating neurodegenerative diseases and diabetes. The paper highlights the need for a balanced view on the beneficial effects versus toxicity concerns, underscoring the ongoing relevance of methylxanthines in scientific research and potential therapeutic applications (Monteiro et al., 2019).

Electrochemical Behaviour of Copper with Potassium Ethylxanthate

Investigating the interactions of copper with potassium ethylxanthate can shed light on the electrochemical processes relevant to the mining industry, such as flotation techniques for ore processing. This study provides insights into the formation of a cuprous xanthate film on copper in the presence of potassium ethylxanthate, illustrating the compound's importance in mineral extraction and processing (Becerra et al., 1987).

Effects of Flotation Reagents on Microbial Activities

The impact of various flotation reagents, including xanthates, on the activities of bioleaching bacteria such as Leptospirillum ferrooxidans and Acidithiobacillus ferrooxidans is critical for optimizing biometallurgical processes. Understanding the sensitivity of these bacteria to xanthates aids in selecting appropriate reagents for efficient metal extraction from ores (Jafari et al., 2016).

安全和危害

Potassium methylxanthate is a flammable solid and is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers

The paper “The reaction of potassium xanthates with five-membered cyclic carbonates: selectivity of the underlying cascade reactions and mechanistic insights” provides valuable information about the reactions of potassium xanthates .

属性

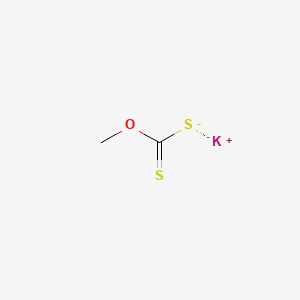

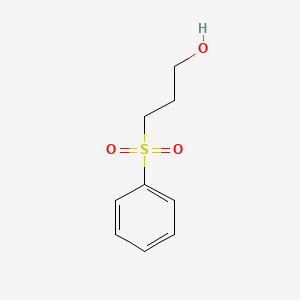

IUPAC Name |

potassium;methoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4OS2.K/c1-3-2(4)5;/h1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEXCRJDFUVJRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801034432 | |

| Record name | Potassium methylxanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium methylxanthate | |

CAS RN |

2667-20-1 | |

| Record name | Potassium methylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002667201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium methylxanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)

![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)

![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)

![Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1310627.png)

![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)